molecular formula C18H28N4O3 B5673918 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5673918
M. Wt: 348.4 g/mol
InChI Key: ZWMADBDOXMUUIY-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound featuring a diazaspirodecanone core, which is a significant structure in the realm of heterocyclic chemistry. Such compounds are of interest due to their unique chemical properties and potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of related diazaspiro and oxadiazole derivatives involves multi-step chemical processes including cycloaddition reactions, hydrogenolysis, and functional group transformations. For instance, Georgiadis et al. (1986) described the synthesis of related structures through hydrogenolysis and subsequent chemical modifications, highlighting the complexity and precision required in such synthetic processes (Georgiadis, 1986).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides insights into the spatial arrangement of atoms within a molecule. Jiang et al. (2012) detailed the structural determination of similar oxadiazole derivatives using X-ray diffraction, underscoring the importance of molecular geometry in understanding the properties and reactivity of these compounds (Jiang et al., 2012).

properties

IUPAC Name

2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-2-15-19-16(25-20-15)12-21-9-7-18(13-21)6-3-8-22(17(18)23)14-4-10-24-11-5-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMADBDOXMUUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2CCC3(C2)CCCN(C3=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

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